molecular formula C52H71N7O13 B040372 Microcystin LY CAS No. 123304-10-9

Microcystin LY

Cat. No.: B040372
CAS No.: 123304-10-9
M. Wt: 1002.2 g/mol
InChI Key: SIGQAYSWORHPPH-WSTSHCHISA-N
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Description

Microcystin-LY is a variant of microcystins, which are cyclic heptapeptide toxins produced by certain strains of cyanobacteria, commonly known as blue-green algae. These toxins are known for their potent hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. Microcystin-LY, like other microcystins, contains a unique amino acid called ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-deca-4,6-dienoic acid), which is crucial for its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Microcystin-LY is typically isolated from cyanobacteria such as Microcystis aeruginosa. The isolation process involves culturing the cyanobacteria, followed by extraction and purification using techniques like liquid chromatography and mass spectrometry . Synthetic routes for microcystins are complex due to their cyclic structure and the presence of non-standard amino acids. The synthesis involves multiple steps, including peptide bond formation, cyclization, and incorporation of the ADDA moiety .

Industrial Production Methods

Industrial production of microcystins, including Microcystin-LY, is not common due to their toxicity and the complexity of their synthesis. for research purposes, they are produced in controlled laboratory environments using cyanobacterial cultures. The production involves optimizing growth conditions to maximize toxin yield, followed by extraction and purification .

Chemical Reactions Analysis

Types of Reactions

Microcystin-LY undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability, degradation, and interaction with other compounds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Microcystin-LY. These products are studied to understand the toxin’s behavior in different environmental conditions .

Scientific Research Applications

Health Impacts

Research indicates that exposure to microcystins, including MC-LY, is associated with hepatotoxicity in both humans and animals. A notable study identified increased liver weight and lesions in rats exposed to microcystin-LR, which serves as a reference for assessing the toxicity of other microcystins like MC-LY . The lowest-observed-adverse-effect level (LOAEL) for microcystin exposure was determined to be 50 μg/kg/day based on liver toxicity indicators .

Detection Methods

The detection of microcystins in water bodies is crucial for public health and environmental safety. Various analytical methods have been developed for the quantification of MC-LY in environmental samples. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and enzyme-linked immunosorbent assays (ELISA) are commonly employed .

Table 1: Comparison of Detection Methods for Microcystins

MethodSensitivitySpecificityLimitations
HPLC-MSHighHighRequires expensive equipment
ELISAModerateModeratePotential cross-reactivity
BiosensorsVariableHighEmerging technology, less established

Case Studies

In a study conducted on water samples from various sources, including lakes and rivers, microcystins were detected in 91% of the samples analyzed. The study highlighted the prevalence of MC-LY alongside other congeners like MC-LR and MC-RR, emphasizing the need for regular monitoring of cyanobacterial blooms .

Enzyme Inhibition Assays

MC-LY is frequently used in biochemical assays to study enzyme inhibition mechanisms. Its ability to inhibit PP1 and PP2A makes it a valuable tool for researchers investigating cellular signaling pathways and the effects of phosphatase inhibition on cell function .

Pharmacological Research

Due to its biological activity, microcystin LY has potential applications in pharmacological research aimed at developing therapeutic agents targeting diseases related to dysregulated phosphatase activity. Its intermediate toxicity compared to other microcystins suggests it could serve as a lead compound for drug development while minimizing adverse effects .

Method Development

Continued advancements in detection methods are necessary to enhance sensitivity and specificity for microcystin detection in environmental samples. Future research should focus on developing rapid biosensors that can provide real-time monitoring capabilities for water quality assessment.

Ecotoxicological Studies

Further ecotoxicological studies are required to understand the long-term impacts of microcystins, including MC-LY, on aquatic ecosystems and food chains. This includes assessing the bioaccumulation potential of these toxins in aquatic organisms.

Mechanism of Action

Microcystin-LY exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A. This inhibition leads to hyperphosphorylation of cellular proteins, disrupting normal cellular functions and causing cell death. The toxin is taken up by hepatocytes through organic anion transporting polypeptides, leading to liver damage . The molecular targets and pathways involved include the bile acid transport system and various signal transduction pathways .

Comparison with Similar Compounds

Biological Activity

Microcystin LY (MC-LY) is a cyclic heptapeptide produced by cyanobacteria, particularly Microcystis aeruginosa. It is part of a larger group of toxins known as microcystins, which are recognized for their potent hepatotoxic effects. This article explores the biological activity of MC-LY, including its mechanisms of action, toxicity profiles, and relevant case studies.

Microcystins are characterized by their cyclic structure and the presence of a unique side chain known as ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). The biological activity of MC-LY is primarily attributed to its ability to inhibit protein phosphatases 1 and 2A (PP1 and PP2A), which are critical in regulating various cellular processes including cell division and apoptosis. The inhibition of these phosphatases leads to the disruption of cellular signaling pathways, resulting in cell death, particularly in hepatocytes (liver cells) .

Toxicity Profile

The toxicity of MC-LY has been assessed through various studies, revealing significant effects on liver function and overall health. The LD50 (lethal dose for 50% of the population) for MC-LY varies based on the route of administration:

  • Intraperitoneal LD50 : Approximately 25–150 µg/kg in mice.
  • Oral LD50 : Approximately 5000 µg/kg in mice .

These values indicate that MC-LY is highly toxic, especially through direct exposure routes.

Case Studies

  • Epidemiological Studies : An outbreak among army recruits exposed to contaminated water highlighted the acute effects of microcystins, including MC-LY. Symptoms included liver damage and systemic illness, emphasizing the need for monitoring water sources for cyanobacterial toxins .
  • Animal Studies : In a study involving mice administered varying doses of MC-LY:
    • At doses of 40 µg/kg/day, no significant adverse effects were noted.
    • At 200 µg/kg/day, slight liver pathology was observed.
    • At 1000 µg/kg/day, severe liver damage was evident, with chronic inflammation and degeneration of liver cells .

Comparative Toxicity of Microcystins

Microcystin VariantIntraperitoneal LD50 (µg/kg)Oral LD50 (µg/kg)Primary Effects
This compound25–1505000Hepatotoxicity
Microcystin LRSimilar to LYSimilar to LYHepatotoxicity
Microcystin RRAbout 10-fold higher than LYHigher than LYHepatotoxicity

Environmental Impact and Human Health

The increasing prevalence of cyanobacterial blooms due to nutrient runoff and climate change poses a significant risk to water quality. Microcystin toxins like MC-LY can contaminate drinking water supplies, leading to public health concerns. Monitoring programs are essential to detect these toxins and mitigate exposure risks.

Properties

CAS No.

123304-10-9

Molecular Formula

C52H71N7O13

Molecular Weight

1002.2 g/mol

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C52H71N7O13/c1-28(2)24-40-50(67)58-44(52(70)71)32(6)46(63)56-41(26-36-17-19-37(60)20-18-36)49(66)54-38(21-16-29(3)25-30(4)42(72-10)27-35-14-12-11-13-15-35)31(5)45(62)55-39(51(68)69)22-23-43(61)59(9)34(8)48(65)53-33(7)47(64)57-40/h11-21,25,28,30-33,38-42,44,60H,8,22-24,26-27H2,1-7,9-10H3,(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)(H,58,67)(H,68,69)(H,70,71)/b21-16+,29-25+/t30-,31-,32-,33+,38-,39+,40-,41-,42-,44+/m0/s1

InChI Key

SIGQAYSWORHPPH-WSTSHCHISA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CC=C(C=C2)O)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

microcystin LY
microcystin-LY

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Microcystin-LY interact with its target and what are the downstream effects?

A1: Microcystin-LY, like other microcystins, exerts its toxic effects by strongly inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). [, , ] This inhibition disrupts various cellular processes, including cell division, signal transduction, and apoptosis, ultimately leading to liver damage.

Q2: What is the structural characterization of Microcystin-LY?

A2: Microcystin-LY is a cyclic heptapeptide with the molecular formula C₅₀H₇₀N₁₀O₁₃. [] It has a molecular weight of 1043.2 g/mol. [] Its structure includes the unusual β-amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and N-methyldehydroalanine (Mdha) residues. [] The primary structure of Microcystin-LY has been confirmed by NMR spectroscopy. []

Q3: What can you tell me about the analytical methods used to detect Microcystin-LY?

A3: Several analytical methods have been employed for the detection and quantification of Microcystin-LY. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are commonly used techniques. [, ] Additionally, enzyme-linked immunosorbent assay (ELISA) can be utilized to measure total microcystins, including Microcystin-LY. [] Liquid chromatography–high resolution tandem mass spectrometry (LC–HRMS/MS) has also been employed for identification and characterization, especially in complex matrices. []

Q4: Has Microcystin-LY been found in environmental samples?

A4: Yes, Microcystin-LY has been identified in both laboratory cultures and environmental samples of Microcystis aeruginosa. [, ] It was detected along with other microcystin variants in natural blooms collected from reservoirs, demonstrating its presence in the environment. []

Q5: What is known about the photocatalytic degradation of Microcystin-LY?

A5: Studies have investigated the photocatalytic degradation of Microcystin-LY using titanium dioxide (TiO₂) coated glass microspheres (Photospheres™). [] Results showed that Photospheres™ effectively decomposed Microcystin-LY in water within 2 minutes, a rate comparable to Degussa P25, a highly efficient TiO₂ material. [] This suggests that photocatalysis could be a potential method for removing Microcystin-LY from water.

Q6: Is there any information on the biodegradation of Microcystin-LY?

A6: Research on the microcystin-degrading bacterium Sphingopyxis sp. C-1 has revealed that the enzyme microcystinase A (MlrA) plays a crucial role in the initial biodegradation step of microcystins. [] Notably, MlrA has been shown to degrade Microcystin-LY by cleaving the Adda-L-amino acid site within the molecule. [] This finding highlights a potential biological pathway for the degradation of Microcystin-LY in the environment.

Q7: Are there any known structure-activity relationships for Microcystin-LY?

A7: While specific SAR studies for Microcystin-LY might be limited, research on other microcystins suggests that the hydrophobic amino acid at the variable position 2 influences the degradation rate via photocatalysis. [] This implies that structural modifications impacting the hydrophobicity of Microcystin-LY could potentially affect its susceptibility to degradation.

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